5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a phenylimino and a pyrrolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethylpyrrole with a suitable aldehyde, followed by cyclization with a thiazolidinone derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylimino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
BODIPY (Boron-dipyrromethene): A fluorescent dye with a similar pyrrole structure.
BOIMPY (Boron complexes of iminopyrrolide ligands): Similar in structure but with different fluorescence properties.
BOPHY (Bis(difluoroboron)-1,2-bis{(pyrrol-2-yl)methylene}hydrazine): Another fluorescent compound with a pyrrole core.
Uniqueness
5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with a phenylimino and a pyrrolyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-12(11(2)17-10)9-14-15(20)19-16(21-14)18-13-6-4-3-5-7-13/h3-9,17H,1-2H3,(H,18,19,20) |
InChI Key |
RARJKBCELXYZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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